![molecular formula C5H11BrO2S B2394428 1-Bromo-4-(methylsulfonyl)butane CAS No. 18225-56-4](/img/structure/B2394428.png)
1-Bromo-4-(methylsulfonyl)butane
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Overview
Description
Scientific Research Applications
Synthesis of Biaryl Methyl Sulfones
“1-Bromo-4-(methylsulfonyl)butane” can be used to synthesize biaryl methyl sulfones . These compounds are often used in pharmaceutical research due to their potential biological activities.
Synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide
This compound can also be used in the synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide . This compound has potential applications in medicinal chemistry.
Synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)
“1-Bromo-4-(methylsulfonyl)butane” can be used to synthesize 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) . This compound is often used in the development of new pharmaceuticals.
Synthesis of DuP 697
This compound can be used in the synthesis of DuP 697 via reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane . DuP 697 is a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain.
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for brominated compounds or sulfone groups .
Mode of Action
Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . The bromine atom in the compound can be replaced by a nucleophile, leading to various biochemical interactions .
Biochemical Pathways
Brominated compounds are known to be involved in various biochemical processes, including oxidative stress, disruption of calcium homeostasis, and alterations in enzyme activity .
Pharmacokinetics
Brominated compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Brominated compounds can cause various biological effects, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
Environmental factors such as pH, temperature, and presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-(methylsulfonyl)butane. For instance, the presence of other nucleophiles in the environment may affect its reactivity .
properties
IUPAC Name |
1-bromo-4-methylsulfonylbutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQBYJJIOXWMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methylsulfonyl)butane |
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